molecular formula C20H21N3O B1671753 Imidafenacin CAS No. 170105-16-5

Imidafenacin

Cat. No. B1671753
M. Wt: 319.4 g/mol
InChI Key: SQKXYSGRELMAAU-UHFFFAOYSA-N
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Description

Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .


Molecular Structure Analysis

Imidafenacin has a molecular formula of C20H21N3O . It contains total 47 bond(s); 26 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 primary amide(s) (aliphatic), and 1 Imidazole(s) .


Chemical Reactions Analysis

Imidafenacin has been studied for its pseudopolymorphic transformation using near-infrared spectroscopy and a humidity-controlled 96-well plate . The transformation of imidafenacin from one form to another was successfully predicted .


Physical And Chemical Properties Analysis

Imidafenacin has a molecular weight of 319.4 g/mol . It is a hygroscopic drug and tends to easily form solvate forms, thus taking different polymorphic or pseudopolymorphic forms, with individually distinct physicochemical properties .

Scientific Research Applications

Liquid Chromatography-Tandem Mass Spectrometry in Pharmacokinetics

  • Study Overview : A method using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-MS/MS) was validated for quantitatively determining imidafenacin in human plasma. This method was applied in a clinical pharmacokinetic study【Hu et al., 2016】(Hu et al., 2016).

Efficacy in Patients with Lower Urinary Tract Symptoms

  • Study Overview : The efficacy of imidafenacin as an add-on therapy for male lower urinary tract symptoms (LUTS) with nocturia and nocturnal polyuria was evaluated. The study found significant improvement in night-time frequency and quality of life in patients receiving imidafenacin【Yokoyama et al., 2014】(Yokoyama et al., 2014).

Long-term Safety, Efficacy, and Tolerability

  • Study Overview : A review of Japanese literature highlighted the long-term efficacy, safety, and tolerability of imidafenacin for overactive bladder treatment. It emphasized its organ selectivity and lack of cognitive impairment or QTc interval influence【Masumori, 2013】(Masumori, 2013).

Pharmacokinetics and Bladder-selective Effects

  • Study Overview : Investigations into the pharmacokinetics of imidafenacin showed its bladder-selective pharmacological effects, with minimal impact on the central nervous system【Ito et al., 2011】(Ito et al., 2011).

Muscarinic Receptor Characterization

  • Study Overview : The characterization of bladder muscarinic receptors was conducted using a novel radioligand, 3H-imidafenacin,demonstrating a selective and longer-lasting binding to muscarinic receptors in the bladder, which is important for its therapeutic action in overactive bladder【Kuraoka et al., 2012】(Kuraoka et al., 2012).

Drug Interactions and Metabolism

  • Study Overview : Research explored drug-drug interactions in the metabolism of imidafenacin, emphasizing the roles of human cytochrome P450 enzymes and UDP-glucuronic acid transferases. This study provided insights into the metabolic pathways and potential interactions of imidafenacin with other drugs【Kanayama et al., 2007】(Kanayama et al., 2007).

Bladder Selectivity Assessment

  • Study Overview : The bladder selectivity of imidafenacin was evaluated using an effectiveness index for bladder capacity in rats. This study provided valuable insights into the selectivity of imidafenacin for bladder over other tissues, contributing to its safety profile【Yamazaki et al., 2011】(Yamazaki et al., 2011).

Efficacy and Safety in Spinal Cord Injury Patients

  • Study Overview : The effects of imidafenacin on urodynamic parameters in patients with spinal cord injury were studied, demonstrating its potential in improving bladder function and reducing complications in this patient group【Sugiyama et al., 2016】(Sugiyama et al., 2016).

Safety And Hazards

Imidafenacin is generally well-tolerated and safe . It has been used effectively and safely for the treatment of overactive bladder in patients with chronic stroke . No cognitive impairment or influence of imidafenacin on the QTc interval has been observed .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870104
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Imidafenacin

CAS RN

170105-16-5
Record name Imidafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170105-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidafenacin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
859
Citations
W Huang, H Zong, X Zhou, Y Zhang - International urology and …, 2015 - Springer
… compared imidafenacin with propiverine and solifenacin. We found that imidafenacin was … to −5.62, p = 0.0006) indicated that imidafenacin was similar to propiverine in its efficacy. …
Number of citations: 30 link.springer.com
…, Imidafenacin Study Group - … journal of urology, 2009 - Wiley Online Library
… in the imidafenacin group than in the placebo group (P < 0.0001). The non‐inferiority of imidafenacin compared … Imidafenacin was well tolerated. The incidence of adverse events with …
Number of citations: 84 onlinelibrary.wiley.com
JP Wu, L Peng, X Zeng, H Li, H Shen… - International …, 2021 - Springer
… In conclusion, imidafenacin was comparable to other ADs in the treatment of OAB. Moreover, imidafenacin presented a lower dry mouth rate, lower constipation rate and higher …
Number of citations: 14 link.springer.com
U Leone Roberti Maggiore, C Scala… - Expert opinion on …, 2013 - Taylor & Francis
… imidafenacin and helps readers to understand the clinical efficacy, tolerability, and safety of the compound in the setting of OAB therapy. Expert opinion: Imidafenacin … of imidafenacin in …
Number of citations: 15 www.tandfonline.com
T Ohno, S Nakade, K Nakayama… - British journal of …, 2008 - Wiley Online Library
… In conclusion, this study has shown tolerability of 0.1 mg imidafenacin given orally and 0.028 mg imidafenacin given by iv infusion. The absolute bioavailability of imidafenacin after oral …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
Y Homma, T Yamaguchi… - International journal of …, 2008 - Wiley Online Library
… mg of imidafenacin/day (99 patients), 0.2 mg of imidafenacin/day (100), 0.5 mg of imidafenacin/… , and a significant difference between the imidafenacin treatment and the placebo was …
Number of citations: 60 onlinelibrary.wiley.com
Y Homma, O Yamaguchi - International journal of urology, 2008 - Wiley Online Library
… Imidafenacin had no significant effects on the corrected QT interval, vital signs, results from … of imidafenacin was observed from week 4 through week 52. After 52 weeks, imidafenacin …
Number of citations: 48 onlinelibrary.wiley.com
F Kobayashi, Y Yageta, M Segawa… - …, 2007 - thieme-connect.com
… In the functional assay, imidafenacin had higher … imidafenacin more strongly antagonizes cholinomimetics on M 3 and M 1 receptors than on the M 2 receptor. Moreover, imidafenacin …
Number of citations: 81 www.thieme-connect.com
N Masumori - Patient preference and adherence, 2013 - Taylor & Francis
… Several animal studies have demonstrated that imidafenacin has organ … of imidafenacin was shorter than that of other antimuscarinics such as tolterodine and solifenacin. Imidafenacin …
Number of citations: 14 www.tandfonline.com
S Ohmori, M Miura, C Toriumi, Y Satoh, T Ooie - Drug metabolism and …, 2007 - ASPET
… and excretion kinetics of imidafenacin in humans after oral administration of [ 14 C]imidafenacin and to investigate the metabolite profile of imidafenacin in the plasma and excreta. …
Number of citations: 28 dmd.aspetjournals.org

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